molecular formula C17H16N2O5S2 B2561296 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile CAS No. 1705787-21-8

2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile

Cat. No.: B2561296
CAS No.: 1705787-21-8
M. Wt: 392.44
InChI Key: KDMBWOLTJQUMDJ-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile is a complex organic compound that features a benzonitrile group, a sulfonyl azetidine, and a methoxybenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under controlled conditions.

    Introduction of the sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the benzonitrile group: This step involves nucleophilic substitution reactions where the azetidine intermediate reacts with a benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzamide
  • 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoic acid

Uniqueness

2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and nitrile groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-24-14-6-8-15(9-7-14)25(20,21)16-11-19(12-16)26(22,23)17-5-3-2-4-13(17)10-18/h2-9,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMBWOLTJQUMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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